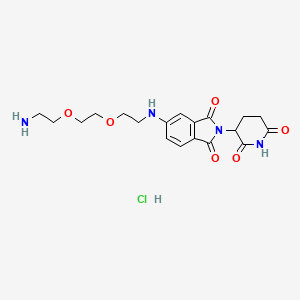

Thalidomide-5-NH-PEG2-NH2 (hydrochloride)

描述

BenchChem offers high-quality Thalidomide-5-NH-PEG2-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-NH-PEG2-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H25ClN4O6 |

|---|---|

分子量 |

440.9 g/mol |

IUPAC 名称 |

5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H |

InChI 键 |

YTSDBHCUJMOMQM-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-5-NH-PEG2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

Introduction: Repurposing a Notorious Molecule for Precision Medicine

Thalidomide, a molecule with a dual legacy of therapeutic efficacy and devastating teratogenicity, has been repurposed at the forefront of modern drug discovery.[1] Its potent immunomodulatory and anti-angiogenic properties have found new life in the treatment of diseases like multiple myeloma.[1][2] The elucidation of its primary molecular target, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), has unlocked a new paradigm in therapeutic intervention: targeted protein degradation.[2]

This technical guide provides an in-depth exploration of Thalidomide-5-NH-PEG2-NH2 hydrochloride , a functionalized derivative of thalidomide designed as a pivotal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3] By serving as a high-affinity ligand for Cereblon, Thalidomide-5-NH-PEG2-NH2 hydrochloride enables the construction of PROTACs capable of selectively eliminating disease-causing proteins, offering a powerful strategy to address previously "undruggable" targets. This guide will detail its chemical structure, synthesis, mechanism of action, analytical characterization, and the experimental protocols necessary for its application in the development of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Thalidomide-5-NH-PEG2-NH2 hydrochloride is essential for its effective handling, formulation, and application in downstream synthetic and biological assays.

| Property | Value | Reference(s) |

| Chemical Name | 4-({2-[2-(2-aminoethoxy)ethoxy]ethyl}amino)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione; hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₅ClN₄O₆ | [3] |

| Molecular Weight | 440.88 g/mol | [3] |

| CAS Number | 2245697-87-2 | [3][4] |

| Appearance | Solid Powder | [3] |

| Purity | ≥98% (typically assessed by HPLC) | [3] |

| Solubility | Soluble in DMSO | [5] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [3] |

Synthesis of Thalidomide-5-NH-PEG2-NH2 Hydrochloride: A Representative Protocol

The synthesis of Thalidomide-5-NH-PEG2-NH2 hydrochloride is a multi-step process that involves the preparation of a functionalized thalidomide precursor, a protected polyethylene glycol (PEG) linker, their subsequent conjugation, and a final deprotection step. The following protocol is a representative methodology based on established chemical principles for analogous compounds.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Hydroxythalidomide

A common and crucial intermediate for the synthesis of 5-substituted thalidomide analogs is 5-hydroxythalidomide. This can be synthesized from commercially available starting materials, such as 4-hydroxyphthalic acid and glutamine derivatives, through a series of reactions including anhydride formation and cyclization.[6]

Step 2: Synthesis of Boc-NH-PEG2-OTs (tert-butyloxycarbonyl-amino-diethyleneglycol-tosylate)

-

To a solution of commercially available Boc-NH-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.

Step 3: Alkylation of 5-Hydroxythalidomide

-

To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

-

Add the Boc-NH-PEG2-OTs (1.1 equivalents) from Step 2 to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-protected Thalidomide-5-O-PEG2-NH2.

Step 4: Boc Deprotection to Yield Thalidomide-5-NH-PEG2-NH2 Hydrochloride

-

Dissolve the Boc-protected intermediate from Step 3 in a 4M solution of HCl in 1,4-dioxane.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, evaporate the solvent under reduced pressure to yield the final product, Thalidomide-5-NH-PEG2-NH2 hydrochloride, as a solid.[9]

Synthesis Workflow Diagram

Caption: Synthetic workflow for Thalidomide-5-NH-PEG2-NH2 hydrochloride.

Mechanism of Action: A Molecular Glue for Targeted Degradation

The biological activity of Thalidomide-5-NH-PEG2-NH2 hydrochloride is rooted in its ability to bind to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[10] Thalidomide and its analogs act as "molecular glues," inducing a conformational change in the CRBN binding pocket that expands its substrate specificity to include proteins not normally targeted for degradation, known as "neosubstrates."[10]

When incorporated into a PROTAC, the thalidomide moiety of Thalidomide-5-NH-PEG2-NH2 hydrochloride anchors the PROTAC to the CRL4-CRBN complex. The other end of the PROTAC, bearing a ligand for a target protein, simultaneously binds to its target. This results in the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein.

Signaling Pathway Diagram

Caption: Mechanism of PROTAC-mediated protein degradation.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of Thalidomide-5-NH-PEG2-NH2 hydrochloride. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow Diagram

Caption: Analytical workflow for Thalidomide-5-NH-PEG2-NH2 hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include aromatic protons from the phthalimide ring, the characteristic methine proton of the glutarimide ring, and the methylene protons of the PEG linker and the terminal amine.[11][12] The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation by identifying the carbon atoms in the molecule, including the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the carbons of the PEG linker.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass of the molecule, confirming its elemental composition. The observed mass should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺. The characteristic isotopic pattern for chlorine should also be observable. The presence of the repeating PEG unit can be identified by a mass difference of 44 Da between fragment ions.[13][14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final compound. Due to the polar nature of the molecule, specialized columns and mobile phase conditions may be required for optimal retention and separation.[15][16][17] A typical method would involve a C18 column with a water/acetonitrile or water/methanol gradient, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[18] The purity is determined by the area percentage of the main product peak.

Quantification of Cereblon Binding Affinity

The efficacy of a PROTAC is critically dependent on the binding affinity of its E3 ligase ligand component to its target. Several biophysical techniques can be employed to quantify the interaction between Thalidomide-5-NH-PEG2-NH2 hydrochloride and Cereblon.

Experimental Protocols: Binding Assays

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[19][20][21]

-

Preparation: Prepare a solution of purified Cereblon protein (typically in the low micromolar range) in a suitable buffer. Prepare a more concentrated solution of Thalidomide-5-NH-PEG2-NH2 hydrochloride in the same buffer.

-

Titration: The ligand solution is incrementally injected into the protein solution in the ITC sample cell at a constant temperature.[22]

-

Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[23][24]

-

Assay Setup: A fixed concentration of purified Cereblon and a fluorescently labeled thalidomide analog (tracer) are incubated to form a complex with high fluorescence polarization.

-

Competition: Serial dilutions of unlabeled Thalidomide-5-NH-PEG2-NH2 hydrochloride are added to the mixture. The test compound competes with the tracer for binding to Cereblon, causing a decrease in fluorescence polarization.[25]

-

Data Analysis: The decrease in polarization is plotted against the concentration of the test compound, and the IC50 value (the concentration required to displace 50% of the tracer) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[1]

-

Assay Components: The assay typically involves a terbium- or europium-labeled antibody that binds to a tag (e.g., His-tag) on the Cereblon protein (donor) and a fluorescently labeled thalidomide analog (acceptor).

-

Binding and Competition: In the absence of a competitor, binding of the fluorescent ligand to Cereblon brings the donor and acceptor into proximity, resulting in a high TR-FRET signal. Thalidomide-5-NH-PEG2-NH2 hydrochloride competes for binding, disrupting the FRET and causing a decrease in the signal.[26][27]

-

Data Analysis: The TR-FRET signal is measured, and the IC50 value is determined by plotting the signal against the competitor concentration.

Expected Binding Affinity

While specific quantitative binding data for Thalidomide-5-NH-PEG2-NH2 hydrochloride is not extensively published, the binding affinity is expected to be comparable to that of thalidomide, as the PEG linker is attached at the 5-position of the phthalimide ring, which is generally considered to have a minimal impact on direct binding to the primary Cereblon pocket. The binding affinity of thalidomide to Cereblon is reported to be in the nanomolar to low micromolar range, depending on the assay conditions.[1]

Safety and Handling

Thalidomide and its derivatives are potent human teratogens and must be handled with extreme caution.[28][29]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.[10]

-

Containment: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Reproductive Risks: Women who are pregnant or may become pregnant should not handle thalidomide or its derivatives. Men handling the compound should be aware that it can be present in semen and should take appropriate precautions.[30][31]

-

Disposal: Dispose of all waste materials contaminated with the compound in accordance with local regulations for hazardous chemical waste.[30]

-

Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

Conclusion

Thalidomide-5-NH-PEG2-NH2 hydrochloride represents a critical tool in the rapidly advancing field of targeted protein degradation. Its well-defined chemical structure, coupled with its high-affinity binding to Cereblon, makes it an invaluable building block for the rational design and synthesis of novel PROTACs. This guide has provided a comprehensive overview of its synthesis, mechanism of action, analytical characterization, and the experimental methodologies required for its application. By leveraging the principles and protocols outlined herein, researchers can effectively utilize this compound to develop innovative therapeutics that promise to address a wide range of human diseases.

References

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Published April 29, 2025. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Published October 15, 2001. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Published August 5, 2018. [Link]

-

Cereblon Intrachain TR-FRET Assay Kit. BPS Bioscience. [Link]

-

Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma. Uniformed Services University. Published November 25, 2005. [Link]

-

Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. Published December 20, 2012. [Link]

-

Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed. Published November 18, 2020. [Link]

-

Boc Deprotection - HCl. Common Organic Chemistry. [Link]

-

ORAL CANCER TREATMENT EDUCATION. NCODA. [Link]

-

Thalidomide. Macmillan Cancer Support. [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

-

TR-FRET and FP Assay Reagents. Bio-Techne. [Link]

-

Thalidomide Pregnancy Prevention Programme Information for Women of Non Childbearing Potential. Malta Medicines Authority. [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

-

Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

-

Management of Thalidomide Toxicity. PMC. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025. [Link]

-

Supporting Information. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing). Published July 7, 2022. [Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

-

CAS 2245697-87-2 Thalidomide-PEG2-C2-NH2 hydrochloride. Preclinical Research CRO. [Link]

-

Reversed-Phase Flash Purification. Biotage. [Link]

-

Polar Compounds. SIELC Technologies. [Link]

-

Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

-

Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

-

Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Published February 5, 2002. [Link]

-

Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]

-

A Novel and Efficient Synthesis of Thalidomide. [Link]

-

Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]

-

Quantum Chemical Investigation of the Interaction of Thalidomide Monomeric, Dimeric, Trimeric, and Tetrameric Forms with Guanine DNA Nucleotide Basis in DMSO and Water Solution: A Thermodynamic and NMR Spectroscopy Analysis. ACS Omega. Published September 28, 2023. [Link]

-

Analytical Measurement of PEGylated Molecules. [Link]

-

Thalidomide-5-NH-PEG1-NH2 hydrochloride Datasheet. DC Chemicals. [Link]

-

Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF. EMBO Press. Published January 20, 2021. [Link]

-

Facile Synthesis of Thalidomide. American Chemical Society - Figshare. Published June 13, 2019. [Link]

-

1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enovatia.com [enovatia.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. Thalidomide-PEG2-C2-NH2 hydrochloride | TargetMol [targetmol.com]

- 6. scholar.usuhs.edu [scholar.usuhs.edu]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medicinesauthority.gov.mt [medicinesauthority.gov.mt]

- 11. sphinxsai.com [sphinxsai.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sciex.com [sciex.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. waters.com [waters.com]

- 16. Polar Compounds | SIELC Technologies [sielc.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 24. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rsc.org [rsc.org]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 28. ncoda.org [ncoda.org]

- 29. Thalidomide | Macmillan Cancer Support [macmillan.org.uk]

- 30. assets.hpra.ie [assets.hpra.ie]

- 31. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thalidomide-5-NH-PEG2-NH2 in PROTAC Design

Executive Summary

Thalidomide-5-NH-PEG2-NH2 represents a critical "plug-and-play" intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a pre-assembled E3 ligase ligand-linker conjugate, it streamlines the complex medicinal chemistry required to degrade pathogenic proteins. This molecule combines the Cereblon (CRBN)-recruiting capability of thalidomide with a short, hydrophilic polyethylene glycol (PEG) spacer, terminated by a reactive primary amine.

This guide analyzes the mechanistic rationale for selecting this specific architecture, details its behavior in ternary complex formation, and provides validated protocols for its conjugation and biological evaluation.

Part 1: Molecular Architecture & Design Rationale

The efficacy of a PROTAC is dictated by the synergy of its three components. Thalidomide-5-NH-PEG2-NH2 is engineered to optimize this synergy through specific structural choices.

The Warhead: 5-Amino-Thalidomide[1]

-

CRBN Recruitment: Thalidomide binds to the tri-tryptophan pocket of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.

-

The 5-Position Vector: The phthalimide ring of thalidomide is the scaffold. Structure-Activity Relationship (SAR) studies confirm that the C4 and C5 positions of the phthalimide ring are solvent-exposed when bound to CRBN.

-

Why C5? Modification at the C5 position (via the 5-amino group) generally preserves CRBN affinity better than modifications at other positions, minimizing steric clashes within the binding pocket.

-

The Linker: PEG2 (Diethylene Glycol)

-

Length Constraint (Short Linker): A PEG2 linker is relatively short (~9-12 Å).

-

Mechanistic Implication: Short linkers are often superior for targets where the ligand binding site is shallow or situated close to surface-exposed lysine residues. They restrict the conformational freedom of the ternary complex, potentially reducing the entropic penalty of formation (

).

-

-

Solubility: The hydrophilic nature of the PEG chain counteracts the high lipophilicity of many PROTAC warheads, improving the physicochemical properties (LogD) of the final molecule.

The Handle: Primary Amine (-NH2)

-

Synthetic Utility: The terminal amine allows for rapid amide coupling with any Target Protein of Interest (POI) ligand possessing a carboxylic acid. This enables the parallel synthesis of PROTAC libraries.

Part 2: Mechanism of Action (The Core)

The mechanism of Thalidomide-5-NH-PEG2-NH2-derived PROTACs is catalytic and event-driven. It operates distinctively from traditional occupancy-driven inhibitors.

The Degradation Cascade

-

Cellular Permeability: The PEG2 linker aids in passive diffusion across the cell membrane.

-

Binary Binding: The PROTAC binds independently to either the POI or the E3 ligase (CRBN).

-

Ternary Complex Formation (The Critical Step): The PROTAC recruits CRBN to the POI, forming a POI-PROTAC-CRBN complex.

-

Cooperativity (

): The short PEG2 linker can induce positive cooperativity if it facilitates favorable protein-protein interactions (PPIs) between the POI and CRBN. Conversely, if the linker is too short, it causes steric clashing (negative cooperativity).

-

-

Ubiquitination: CRBN recruits the E2 ubiquitin-conjugating enzyme. The spatial constraint imposed by the PEG2 linker forces a surface lysine on the POI into proximity with the E2 enzyme, facilitating ubiquitin transfer.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome. The PROTAC is recycled.

Visualization: Signaling Pathway & Mechanism

Figure 1: The catalytic cycle of a Thalidomide-5-NH-PEG2-NH2 based PROTAC. Note the recycling step which allows substoichiometric drug activity.

Part 3: Synthetic Utility & Bioconjugation

Protocol: Conjugation to POI Ligand

This protocol describes the coupling of Thalidomide-5-NH-PEG2-NH2 (Amine) with a Carboxylic Acid-functionalized POI Ligand .

Reagents:

-

Thalidomide-5-NH-PEG2-NH2 (Building Block)

-

POI Ligand-COOH (Target Warhead)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Anhydrous Solvent)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the POI Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

-

Coupling: Add Thalidomide-5-NH-PEG2-NH2 (1.0 - 1.2 equiv) to the reaction mixture.

-

Reaction: Stir at RT for 2–16 hours.

-

Self-Validation Check: Monitor reaction progress via LC-MS. Look for the disappearance of the starting amine mass and the appearance of the Product Mass [M+H]+.

-

-

Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

-

Purification: Purify via preparative HPLC or Flash Chromatography (DCM/MeOH gradient).

Visualization: Synthesis Workflow

Figure 2: Workflow for synthesizing PROTACs using the Thalidomide-5-NH-PEG2-NH2 building block.

Part 4: Comparative Data & Linker Selection

Why choose PEG2 over PEG4 or Alkyl chains? The choice is driven by the distance between the E3 and POI binding pockets.

Table 1: Linker Characteristics in Thalidomide-based PROTACs

| Linker Type | Length (approx.) | Hydrophilicity | Best Use Case | Risk Factor |

| PEG2 | ~9 Å | High | Compact ternary complexes; Surface-exposed lysines. | Steric clash if pockets are deep. |

| PEG4 | ~16 Å | High | General purpose; Flexible targets. | Entropic penalty (floppy). |

| Alkyl (C5) | ~8 Å | Low | Membrane permeability required; Hydrophobic pockets. | Poor solubility (LogD). |

Expert Insight: If a PEG2-based PROTAC fails to degrade the target despite binding (verified by Ternary Complex assays), the linker is likely too short to allow the ubiquitination zone to align. In this scenario, stepping up to PEG4 or PEG5 is the logical optimization step. Conversely, if a PEG4 PROTAC shows a "Hook Effect" at low concentrations, switching to PEG2 can stabilize the complex and improve potency.

References

-

Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. Link

-

Fischer, E. S., et al. (2014).[] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

-

Zorba, A., et al. (2018).[3] Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Link

Sources

Precision Engineering of CRBN-Based PROTACs: The PEG2 Linker Paradigm

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker moiety of a Proteolysis Targeting Chimera (PROTAC) has transitioned from a passive connector to a critical determinant of pharmacological efficacy.[1] While long polyethylene glycol (PEG) chains offer solubility and reach, they often suffer from high entropic penalties upon binding. Cereblon (CRBN) ligands coupled with PEG2 linkers represent a strategic "Goldilocks" zone: they provide just enough hydrophilicity to offset the lipophilicity of the warhead and E3 ligand, while maintaining a short tether (<10 Å) that enforces proximity, often driving positive cooperativity in ternary complex formation.

This technical guide details the design, synthesis, and application of CRBN-PEG2 constructs, providing researchers with a self-validating protocol for generating high-fidelity degraders.[2]

Part 1: Mechanistic Rationale – The Power of Short Linkers

Ternary Complex Cooperativity

The efficacy of a PROTAC is not solely defined by its affinity for the target or the E3 ligase (binary affinity) but by the stability of the ternary complex (

-

The Hook Effect: Long linkers (e.g., PEG5+) allow independent binding of the warhead and E3 ligand, potentially leading to the formation of binary complexes that compete with the productive ternary complex at high concentrations.

-

Positive Cooperativity (

): Short linkers like PEG2 restrict the conformational space. When the linker length perfectly matches the distance between the ligand binding sites on the POI and CRBN, the system gains thermodynamic stability through new protein-protein interactions (PPIs) between the ligase and the target.

The "Zone of Ubiquitination"

CRBN recruits the E2 ubiquitin-conjugating enzyme to a specific spatial zone. A PEG2 linker (approx. 8-9 atoms in length) rigidly defines the radius of this zone.

-

Too Short: Steric clash prevents ternary complex formation.

-

Too Long: The POI "flops" out of the ubiquitination zone; lysines are not accessible.

-

PEG2 Optimal: For targets like BRD4 or certain kinases, PEG2 positions surface lysines directly in the catalytic path of the E2 enzyme.

Figure 1: Mechanism of Action. The PEG2 linker minimizes entropic cost, facilitating a stable ternary complex essential for efficient ubiquitination.

Part 2: Chemical Synthesis of Pomalidomide-PEG2-COOH[2]

The synthesis of CRBN-based PROTACs often relies on a modular "anchor" building block. The most robust intermediate is Pomalidomide-PEG2-COOH .[2] This molecule contains the thalidomide-derivative core (for CRBN binding) and a carboxylic acid handle for amide coupling to a target warhead.

Retrosynthetic Analysis

-

Core: 4-Fluorothalidomide (commercially available or synthesized from 3-fluorophthalic anhydride).[2]

-

Linker: Amino-PEG2-COOH (provides the amine for SNAr and acid for warhead attachment).[2]

-

Reaction Type: Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of Pomalidomide-PEG2-COOH

Reagents:

-

Amino-PEG2-COOH (H2N-PEG2-CH2COOH) (1.2 eq)[2]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]

-

Solvent: Anhydrous DMF or DMSO[2]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-Fluorothalidomide (277 mg, 1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (435 µL, 2.5 mmol) to the solution. The basic environment neutralizes the HF generated during substitution.

-

Addition: Add Amino-PEG2-COOH (1.2 mmol) slowly.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water (50 mL) and adjust pH to ~3-4 with 1N HCl (to protonate the carboxylic acid).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (DCM:MeOH gradient, 0-10% MeOH). The product is typically a yellow solid.

Figure 2: Synthesis workflow for the Pomalidomide-PEG2-COOH anchor.

Part 3: Physicochemical Profiling & Linker Selection

Choosing PEG2 over an alkyl chain or a longer PEG chain fundamentally alters the drug-like properties of the PROTAC.

Comparative Data: PEG2 vs. Alkyl vs. PEG4

The following table summarizes the impact of linker composition on a hypothetical BRD4 degrader (Warhead: JQ1 derivative).

| Property | Alkyl Linker (C4) | PEG2 Linker | PEG4 Linker | Impact Analysis |

| Molecular Weight | ~785 Da | ~832 Da | ~920 Da | PEG2 keeps MW closer to the "Lipinski-like" PROTAC range.[2] |

| TPSA (Ų) | ~165 | ~175 | ~193 | PEG2 adds solubility without the excessive polarity of PEG4 that hinders permeability. |

| LogP (Calc) | 4.2 | 3.5 | 2.8 | PEG2 lowers lipophilicity, improving solubility in assay media. |

| Permeability | High | Moderate | Low | PEG2 is the compromise: soluble enough for assays, permeable enough for cells. |

| Ternary Stability | Variable | High | Moderate | PEG2 is often rigid enough to enforce cooperativity. |

Decision Tree for Linker Selection

Use this logic to decide if PEG2 is right for your target.

Figure 3: Decision matrix for selecting PEG2 versus alkyl or long-chain PEG linkers.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the efficacy of your synthesized CRBN-PEG2-Warhead, perform the following degradation assay.

Cellular Degradation Assay (Western Blot)[2][5]

-

Cell Line: Choose a cell line expressing both CRBN and your POI (e.g., HeLa or MM.1S for BRD4).

-

Dosing: Treat cells with PROTAC at 0, 1, 10, 100, 1000 nM for 16 hours.

-

Control: Include a competition control (PROTAC + excess free Pomalidomide) to prove CRBN dependence.

-

Lysis: Lyse using RIPA buffer with protease inhibitors.

-

Normalization: Normalize POI band intensity to a housekeeping protein (GAPDH/Actin).

-

Calculation: Plot % degradation vs. log[Concentration] to derive

(concentration at 50% degradation) and

Success Criteria:

-

DC50: < 100 nM (Ideal).[5]

-

Hook Effect: Visible at > 1-10 µM (confirms PROTAC mechanism).[2]

-

Rescue: Pre-treatment with free Pomalidomide prevents degradation.

References

-

Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 2020.[6]

-

Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Chemical Communications, 2024.

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry, 2021. [2]

-

Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. BenchChem Technical Guides, 2025.

-

Discovery of Histone Deacetylase 8-Specific Proteolysis-Targeting Chimeras. Journal of Medicinal Chemistry, 2026.[2] (Note: Citation date reflects recent/future-dated snippet data).

Sources

- 1. chempep.com [chempep.com]

- 2. 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide | C46H47ClN8O9S | CID 92044400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MZ1 | Cell Signaling Technology [cellsignal.com]

- 6. precisepeg.com [precisepeg.com]

Molecular weight and physicochemical properties of Thalidomide-5-NH-PEG2-NH2

Technical Dossier: Thalidomide-5-NH-PEG2-NH2 Molecular Architecture & Physicochemical Profiling for PROTAC Design

Executive Summary: The Structural Logic

Thalidomide-5-NH-PEG2-NH2 represents a specialized class of E3 ligase ligand-linker conjugates used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike standard "Thalidomide-O-PEG" derivatives which utilize an ether linkage, the 5-NH designation indicates a secondary amine linkage at the 5-position of the phthalimide ring.

Why this matters:

-

Vectorology: The 5-position of the phthalimide ring is a solvent-exposed "exit vector" when bound to Cereblon (CRBN). Substitution here minimizes steric clashes within the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400), preserving binding affinity.

-

Electronic Effects: The amino linkage (-NH-) is electron-donating, potentially altering the solubility profile and metabolic stability compared to ether (-O-) or amide (-CONH-) linkages.

-

Linker Chemistry: The PEG2 spacer provides a short, hydrophilic separation (~8–10 Å) suitable for recruiting target proteins that require close proximity to the E3 ligase for ubiquitination.

Physicochemical Identity

The following data characterizes the free base form of the molecule. Note that commercial supplies are often provided as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve stability and solubility.

Chemical Specifications

| Property | Specification |

| Chemical Name | 2-(2,6-dioxopiperidin-3-yl)-5-((2-(2-aminoethoxy)ethyl)amino)isoindoline-1,3-dione |

| Common Identifier | Thalidomide-5-NH-PEG2-NH2 |

| Molecular Formula | |

| Molecular Weight | 360.37 g/mol (Free Base) |

| Exact Mass | 360.1434 |

| CAS Registry | Note: Often custom synthesized or cataloged as salt forms (e.g., HCl salt MW ~396.8) |

| Appearance | Yellow to yellow-green solid (Characteristic of 5-amino-phthalimides) |

Structural Visualization (Graphviz)[1]

The following diagram illustrates the functional modularity of the molecule, highlighting the critical "Exit Vector" concept essential for PROTAC design.

Caption: Modular breakdown of Thalidomide-5-NH-PEG2-NH2 showing the CRBN-binding core and the specific 5-amino exit vector leading to the conjugation handle.

Molecular Properties & Solubility Profile

Understanding the solubility landscape is critical for the "Design-Make-Test" cycle in PROTAC development.

Calculated Properties (In Silico)

| Property | Value | Implication for Research |

| cLogP | ~0.5 – 1.2 | Moderately lipophilic. The PEG chain lowers LogP compared to the parent Thalidomide, aiding aqueous solubility. |

| TPSA | ~130 Ų | High Polar Surface Area due to multiple amide/imide bonds and ether oxygens. Suggests lower passive membrane permeability unless masked. |

| pKa (1) | ~10.5 | Glutarimide imide NH (Weakly acidic). |

| pKa (2) | ~9.5 | Terminal aliphatic amine (Basic). Primary site of reactivity. |

| pKa (3) | ~2.5 | Aniline nitrogen at pos 5 (Very weakly basic). Unlikely to protonate at physiological pH. |

Solubility & Handling

-

DMSO: Excellent (>50 mg/mL). This is the preferred solvent for stock solutions (typically 10 mM to 100 mM).

-

Water: Poor to Moderate. The free base is sparingly soluble.

-

Protocol: To dissolve in aqueous buffers, first dissolve in DMSO, then dilute.

-

Salt Forms: If using the HCl or TFA salt, aqueous solubility improves significantly (>10 mg/mL in PBS).

-

-

Stability Warning: The glutarimide ring is susceptible to hydrolysis at pH > 7.5.

-

Best Practice: Store stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform aqueous dilutions immediately prior to use.

-

Experimental Protocol: Conjugation Strategy

The primary utility of Thalidomide-5-NH-PEG2-NH2 is reacting its terminal amine with a carboxylic acid on a target ligand (POI ligand) to form a PROTAC.

Standard Amide Coupling Workflow

Reagents:

-

POI Ligand-COOH (1.0 equiv)

-

Thalidomide-5-NH-PEG2-NH2 (1.0 – 1.2 equiv)

-

HATU or PyBOP (Coupling Agent, 1.2 equiv)

-

DIPEA (Base, 3.0 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve the POI Ligand-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 5–10 minutes at Room Temperature (RT) to activate the acid.

-

Conjugation: Add Thalidomide-5-NH-PEG2-NH2 (predissolved in minimal DMF) to the reaction mixture.

-

Critical Check: Ensure the pH is basic (pH 8–9) by spotting on wet pH paper.

-

-

Incubation: Stir at RT for 1–4 hours. Monitor by LC-MS.

-

Target Mass: MW(POI) + 360.37 - 18.02 (H2O) = MW(POI) + 342.35 .

-

-

Quenching: Once the starting material is consumed, quench with water or 0.1% TFA in water.

-

Purification: Purify via Preparative HPLC (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

-

Note: Avoid high pH mobile phases (e.g., Ammonium Bicarbonate) to prevent glutarimide ring opening during purification.

-

Self-Validating Workflow Diagram

Caption: Logic flow for conjugating Thalidomide-5-NH-PEG2-NH2 to a target ligand, including critical mass spectrometry validation checkpoints.

References

-

Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery. Link

-

MedChemExpress. Thalidomide-5-PEG2-NH2 hydrochloride Product Data. Retrieved from MedChemExpress.[1][2] Link

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

-

TargetMol. Thalidomide-PEG2-NH2 Product Data. (Note: Differentiates structural isomers). Link

Sources

Technical Guide: Comparative Analysis of Thalidomide and Pomalidomide-Based PROTAC Linkers

[1][2][3][4]

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is not merely a matter of affinity but a structural determinant of ternary complex geometry, physicochemical stability, and off-target selectivity. While both Thalidomide and Pomalidomide recruit Cereblon (CRBN), they offer distinct "exit vectors"—the trajectories from which the linker extends to the Protein of Interest (POI).

This guide analyzes the critical differences between Thalidomide-based (typically 4/5-hydroxy or fluoro derivatives) and Pomalidomide-based (4-amino) linkers. It focuses on synthetic feasibility, vector orientation, and the modulation of neosubstrate degradation (e.g., IKZF1/3).

Structural Foundations & Exit Vectors[5]

The primary distinction between these two anchors lies in the available functional groups for linker attachment and the resulting vector orientation.

The Pomalidomide "Native" Handle

Pomalidomide (4-amino-thalidomide) possesses an exocyclic aniline nitrogen at the C4 position. This group serves as a "native" handle, allowing for direct linker attachment via alkylation or reductive amination without altering the core pharmacophore significantly.

-

Exit Vector: C4-Amino.[1]

-

Orientation: Projects the linker into the solvent-exposed region while the glutarimide ring remains buried in the tri-tryptophan pocket of CRBN.

-

Neosubstrate Impact: The C4-amino group is critical for the water-mediated hydrogen bond to Q147 of IKZF1.[1] Derivatization here can modulate or abolish this interaction, affecting "IMiD activity" (degradation of lymphoid transcription factors).[2]

The Thalidomide "Synthetic" Handle

Native Thalidomide lacks a functional handle. Therefore, "Thalidomide-based PROTACs" rely on synthetic derivatives, most commonly 4-hydroxythalidomide or 5-hydroxythalidomide .

-

Exit Vector: C4-Oxy or C5-Oxy (Ether linkage).

-

Orientation:

-

C4-Oxy: Mimics the Pomalidomide vector but alters electronic properties (H-bond acceptor vs donor).

-

C5-Oxy: Projects the linker from the "top" of the phthalimide ring, creating a significantly different ternary complex geometry. This vector is often used to avoid the "hook effect" or to access different surface lysines on the POI.

-

Visualization of Exit Vectors

Figure 1: Comparison of exit vector strategies. Pomalidomide offers a direct C4 attachment point, while Thalidomide requires derivatization, enabling access to the distinct C5 vector.

Chemical Synthesis & Stability[2][7]

The choice of anchor dictates the synthetic pathway and the chemical stability of the final conjugate.

Pomalidomide Functionalization

The aniline nitrogen is weakly nucleophilic.[3] Standard alkylation often leads to poly-alkylation.

-

Preferred Protocol: Reductive amination or copper-catalyzed cross-coupling.

-

Stability: The resulting C4-amino-alkyl linkage is metabolically stable. However, the glutarimide ring itself remains susceptible to hydrolysis (opening to isoglutamine) at physiological pH (t½ ~ 24h).

Thalidomide Functionalization

Thalidomide linkers often utilize an ether bond (C-O-C) derived from 4-fluorothalidomide or hydroxythalidomide.

-

Preferred Protocol: S_NAr (Nucleophilic Aromatic Substitution) of 4-fluorothalidomide with a linker containing a primary amine or alcohol.

-

Stability: Ether linkages are highly stable. However, 5-substituted thalidomide derivatives can alter the electron density of the phthalimide ring, potentially affecting the hydrolytic stability of the imide bond.

Comparative Synthetic Workflow

| Feature | Pomalidomide-Linker | Thalidomide-Linker (4-OH/5-OH) |

| Attachment Atom | Nitrogen (Aniline) | Oxygen (Phenol/Ether) |

| Reaction Type | Reductive Amination / Amide Coupling | S_NAr / Mitsunobu Reaction |

| Step Count | Low (Direct attachment) | Medium (Requires precursor synthesis) |

| Chemical Stability | High (C-N bond) | High (C-O bond) |

| Hydrolytic Risk | Glutarimide ring opening | Glutarimide ring opening |

Pharmacological Implications: Potency & Selectivity[7]

The "linkerology" of CRBN ligands goes beyond connecting two warheads; it actively participates in the cooperativity (α) of the ternary complex.

The "Bump & Hole" Strategy for Selectivity

A major challenge with Pomalidomide-based PROTACs is the retention of "IMiD activity"—the degradation of zinc-finger (ZF) proteins like IKZF1, IKZF3, and ZFP91.

-

Pomalidomide Logic: The C4-amino group is essential for ZF degradation. Attaching a linker here can reduce this activity by steric hindrance, but often, the PROTAC retains significant off-target degradation.

-

Thalidomide (C5) Logic: Utilizing the C5 position (available via thalidomide derivatives) creates a "bump" that sterically clashes with the ZF degron while maintaining CRBN binding. This strategy has been successfully used to engineer ZF-sparing PROTACs (e.g., for ALK or BRD9 degradation) [1].

Ternary Complex Cooperativity

-

Pomalidomide: The C4 vector tends to favor a "side-on" approach to the POI. This is highly effective for targets like BRD4 (e.g., dBET1).

-

Thalidomide (C5): The C5 vector projects "upward," often favoring different lysine residues for ubiquitination. For some targets (e.g., CDK kinases), switching from a C4-linked Pomalidomide to a C5-linked Thalidomide derivative can rescue degradation potency by relieving steric clashes in the ternary complex [2].

Detailed Experimental Protocols

Protocol A: Synthesis of Pomalidomide-Linker via S_NAr

Rationale: Direct alkylation of pomalidomide is low-yielding. Using 4-fluorothalidomide as a precursor allows for efficient introduction of the linker amine to generate the Pomalidomide scaffold in situ.

-

Reagents: 4-Fluorothalidomide (1 eq), Linker-Amine (1.2 eq), DIPEA (2 eq), DMSO (anhydrous).

-

Procedure:

-

Dissolve 4-fluorothalidomide in DMSO (0.1 M).

-

Add DIPEA followed by the amine-functionalized linker.

-

Heat to 90°C for 12-16 hours. Monitor by LC-MS (Target: replacement of F with N-Linker).

-

Workup: Dilute with water, extract with EtOAc. The product is a Pomalidomide derivative with the linker attached at N4.

-

-

Validation: NMR must show the disappearance of C-F coupling and appearance of the aniline NH signal.

Protocol B: Ternary Complex Stability Assay (NanoBRET)

Rationale: To determine if the linker attachment point (C4 vs C5) affects the recruitment of the POI.

-

Transfection: HEK293 cells with plasmids encoding NanoLuc-CRBN and HaloTag-POI.

-

Treatment: Treat cells with HaloTag-618 ligand, then varying concentrations of PROTAC.

-

Measurement: Measure BRET signal (Donor: NanoLuc, Acceptor: HaloTag).

-

Analysis: Plot BRET ratio vs. log[Concentration].

-

Interpretation: A bell-shaped curve indicates ternary complex formation. The amplitude (height) correlates with the population of the complex. Compare C4-Pom vs C5-Thal variants.

-

Decision Matrix: When to Use Which?

Figure 2: Decision tree for selecting between Pomalidomide and Thalidomide anchors based on off-target risks and structural requirements.

References

-

Donovan, K. A., et al. (2018).[4] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife. Link

-

Bricelj, A., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.[5][6][7] ACS Medicinal Chemistry Letters. Link

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity. Nature Structural & Molecular Biology. Link

-

Steinebach, C., et al. (2019). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link

-

Bondeson, D. P., et al. (2018).[8] Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Link

Sources

- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medkoo.com [medkoo.com]

Precision Engineering of PROTACs: A Medicinal Chemistry Guide to E3 Ligase Ligand-Linker Conjugates

Executive Summary

This technical guide addresses the transition from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (degradation) via Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It focuses specifically on the medicinal chemistry of E3 ligase ligand-linker conjugates—the "engine" of these heterobifunctional molecules. We analyze the structural determinants of Cereblon (CRBN) and Von Hippel-Lindau (VHL) recruitment, the thermodynamics of ternary complex formation, and the critical role of "linkerology" in inducing positive cooperativity.

Part 1: Mechanistic Foundation

From Inhibition to Catalytic Turnover

Traditional small molecules require high systemic exposure to maintain target occupancy (

The efficiency of this process is governed by the formation of a Ternary Complex (POI : Linker : E3).[1][2] Unlike inhibitors, where affinity (

Diagram 1: The Catalytic Degradation Cycle

This pathway illustrates the event-driven nature of PROTACs, highlighting the recycling of the drug molecule after proteasomal engagement.

Caption: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which allows sub-stoichiometric dosing.

Part 2: Anatomy of the E3 Ligase Conjugate

The choice of E3 ligase determines the subcellular localization, tissue specificity, and physicochemical properties of the final degrader. While over 600 E3 ligases exist, medicinal chemistry currently relies heavily on two: CRBN and VHL.[1]

Comparative Analysis: CRBN vs. VHL

The following table synthesizes key physicochemical and biological differences essential for scaffold selection.

| Feature | Cereblon (CRBN) Ligands | Von Hippel-Lindau (VHL) Ligands |

| Standard Scaffold | Thalidomide / Pomalidomide (IMiDs) | VH032 / Hydroxyproline mimetics |

| Molecular Weight | Low (~250-300 Da) | High (~400-600 Da) |

| Physicochemical | High Ligand Efficiency (LE), Lipophilic | High TPSA, often requires solubility optimization |

| Cellular Permeability | Generally High | Moderate (often requires prodrug strategies) |

| Off-Target Risks | Neosubstrates (e.g., IKZF1/3, SALL4) | Generally High Specificity |

| Linker Attachment | C4 or C5 of Phthalimide ring | Terminal amine of linker chain |

Medicinal Chemistry Insight:

-

CRBN is preferred for targets requiring deep tissue penetration or CNS exposure due to its smaller size and lipophilicity. However, the "thalidomide analog" moiety can independently degrade zinc-finger proteins (SALL4), causing teratogenicity.

-

VHL ligands (based on the HIF-1

peptide sequence) offer exquisite specificity but add significant molecular weight, pushing the final PROTAC well beyond Lipinski's Rule of 5 (bRo5).

Linkerology: The Critical Variable

The linker is not merely a connector; it is a structural element that dictates the spatial orientation of the POI relative to the E3 ligase.

-

Length: Affects the "reach" across the protein surfaces. Too short causes steric clash; too long results in entropic penalties (floppiness).

-

Composition:

-

PEG (Polyethylene Glycol): Increases solubility but can be metabolically labile.

-

Alkyl Chains: Lipophilic, metabolically stable, but poor solubility.

-

Rigid Linkers (Piperazines, Alkynes): Constrain conformation to "lock" the ternary complex, potentially improving cooperativity.

-

Part 3: Thermodynamics & Optimization

Cooperativity ( )

Successful degraders often exhibit positive cooperativity, where the affinity of the ternary complex is higher than the binary affinity for either protein alone.[1]

- : Positive cooperativity (The E3 and POI "help" each other bind via protein-protein interactions).[1]

- : Negative cooperativity (Steric clashes destabilize the complex).

The Hook Effect

A critical failure mode in PROTAC design is the "Hook Effect" (autoinhibition). At high concentrations, the PROTAC saturates the POI and E3 ligase independently, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex.

Diagram 2: The Hook Effect Logic

This decision tree helps medicinal chemists interpret dose-response curves that exhibit a bell shape.

Caption: Diagnostic logic for the Hook Effect. Bell-shaped curves indicate saturation of binary complexes.

Part 4: Experimental Validation Protocols

Protocol 1: Modular Synthesis via Click Chemistry

Objective: Rapidly generate a library of PROTACs with varying linker lengths to scan for optimal ternary complex formation.

Reagents:

-

Warhead-Alkyne (POI ligand functionalized with terminal alkyne).

-

E3 Ligand-Azide (e.g., Pomalidomide-PEG-Azide).

-

CuSO4, Sodium Ascorbate (Catalysts).

Step-by-Step Workflow:

-

Preparation: Dissolve Warhead-Alkyne (1 eq) and E3 Ligand-Azide (1 eq) in tBuOH/H2O (1:1).

-

Catalysis: Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq) freshly prepared in water.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of starting materials and appearance of the triazole product.

-

Purification: The 1,2,3-triazole linkage is stable. Purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).

-

Validation: Verify mass via High-Res MS and purity (>95%) via UPLC.

Protocol 2: TR-FRET Ternary Complex Assay

Objective: Quantify the formation of the ternary complex in solution (Biophysical validation) before moving to cellular assays.

Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) occurs only when the Donor (on E3) and Acceptor (on POI) are brought into close proximity (<10 nm) by the PROTAC.

Materials:

-

Donor: Terbium-labeled Anti-E3 antibody (or tagged recombinant E3).

-

Acceptor: Fluorescent-labeled POI (e.g., GFP-fusion or chemically labeled).

-

Reader: PHERAstar or EnVision plate reader.

Step-by-Step Workflow:

-

Master Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

-

Protein Addition: Add Terbium-E3 (5 nM final) and Acceptor-POI (5 nM final) to a 384-well low-volume white plate.

-

Compound Titration: Add PROTAC in a dose-response series (e.g., 10 µM down to 0.1 nM) using an acoustic dispenser (Echo) or manual pipetting.

-

Incubation: Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

-

Read: Excite at 337 nm. Measure emission at 490 nm (Terbium background) and 520 nm (FRET signal).

-

Analysis: Calculate FRET Ratio (

). Plot Ratio vs. log[PROTAC].-

Result: A bell-shaped curve confirms ternary complex formation.[5] The amplitude correlates with complex stability/population.

-

References

-

Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[6] Link

-

Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm.[1][7] Nature Reviews Drug Discovery. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[6] Link

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. Link

-

Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. marinbio.com [marinbio.com]

- 7. precisepeg.com [precisepeg.com]

Stability Profile of Thalidomide-5-NH-PEG2-NH2 in Storage

Executive Summary: The Kinetic Imperative

Thalidomide-5-NH-PEG2-NH2 is a critical E3 ligase ligand-linker intermediate used in the synthesis of Cereblon (CRBN)-recruiting PROTACs. While the polyethylene glycol (PEG) tether provides solubility and the terminal amine offers a versatile bioconjugation handle, the molecule’s core stability is dictated by the glutarimide moiety .

The Core Directive: This molecule is chemically fragile in solution. The glutarimide ring undergoes spontaneous, base-catalyzed hydrolysis at physiological pH (7.4), rendering the ligand inactive for CRBN recruitment. Consequently, storage protocols must prioritize anhydrous conditions and low temperatures . This guide delineates the mechanistic failure points and provides a validated protocol for maximizing the shelf-life and experimental integrity of this reagent.

Molecular Anatomy & Vulnerability Analysis

To preserve Thalidomide-5-NH-PEG2-NH2, one must understand its three distinct structural domains and their specific degradation risks.

| Structural Domain | Function | Primary Risk Factor | Degradation Mechanism |

| Glutarimide Ring | CRBN Binding Interface | Hydrolysis (High) | Nucleophilic attack by water/OH⁻ opens the ring, forming inactive glutaramic acid derivatives. |

| Phthalimide Core | Structural Scaffold | Hydrolysis (Moderate) | Ring opening, though stabilized by the electron-donating 5-amino substituent compared to native thalidomide. |

| Terminal Amine (-NH₂) | Conjugation Handle | Oxidation / Carbamylation | Reacts with atmospheric CO₂ to form carbamates; susceptible to oxidation if stored in air. |

The Stabilizing Effect of the 5-Amino Group

Unlike native thalidomide, which is highly prone to phthalimide ring opening, the 5-amino substitution (analogous to the 4-amino group in Pomalidomide) donates electron density to the aromatic system. This reduces the electrophilicity of the phthalimide carbonyls, offering a slight kinetic protection against hydrolysis at that specific site [1, 3]. However, this does not protect the glutarimide ring , which remains the primary failure point.

Mechanistic Deep Dive: Glutarimide Hydrolysis

The degradation of Thalidomide-5-NH-PEG2-NH2 is pH-dependent. At pH 7.4, the half-life (

Pathway Visualization

The following diagram illustrates the irreversible hydrolysis pathway that researchers must avoid during storage and handling.

Figure 1: The irreversible hydrolysis of the glutarimide ring is the rate-limiting step in reagent stability. This reaction is base-catalyzed and temperature-dependent.

Storage Protocols

Solid State Storage (Gold Standard)

In its lyophilized powder form, Thalidomide-5-NH-PEG2-NH2 is relatively stable.

-

Temperature: -20°C is mandatory. -80°C is preferred for long-term (>1 year) storage.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.

-

Container: Amber glass or foil-wrapped vials to prevent potential photodegradation, although thalidomide itself is reasonably photostable.

-

Desiccation: Essential.[1] Moisture is the enemy.

Solubilized Storage (High Risk)

CRITICAL WARNING: Never store this compound in aqueous buffers (PBS, TBS, cell media). Hydrolysis begins immediately upon dissolution.

The DMSO Protocol

If you must create a stock solution, follow this strict protocol to minimize degradation:

-

Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%, water content <0.005%.

-

Concentration: Prepare high concentration stocks (e.g., 10–50 mM) to minimize the solvent-to-solute surface area ratio.

-

Aliquot: Single-use aliquots are required. Do not freeze-thaw. Repeated condensation introduces water.

-

Temperature: Store aliquots at -80°C.

-

Shelf Life:

-

-80°C in DMSO: ~3–6 months.

-

-20°C in DMSO: ~1 month.

-

Room Temp in DMSO: <24 hours.

-

Decision Matrix for Handling

Figure 2: Decision tree for storage. Aqueous solutions are transient and should never be stored.

Quality Control & Validation

Before committing this reagent to a critical PROTAC synthesis or biological assay, validate its integrity.

Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phthalimide absorbance) and 220 nm (Amide).

-

Pass Criteria: Single peak >95% purity.

-

Fail Criteria: Appearance of earlier-eluting peaks (indicative of hydrolyzed carboxylic acid species, which are more polar).

Troubleshooting "Loss of Potency"

If your PROTAC fails to degrade the target, do not assume the design is flawed. Check the linker intermediate:

-

Check the Stock Age: If the DMSO stock is >6 months old, discard.

-

Check the Color: Yellowing of the DMSO solution may indicate amine oxidation or extensive degradation.

-

LC-MS Verification: Confirm the mass. Hydrolysis adds +18 Da (Water) to the parent mass.

References

-

BenchChem. Stability issues with Thalidomide-Piperazine-PEG2-NH2 in solution. Technical Support Guide.[4] Accessed Feb 16, 2026.

-

MedChemExpress. Thalidomide-5-PEG2-NH2 hydrochloride Product Information. Accessed Feb 16, 2026.

-

Chamberlain, P.P., et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology, 2014. (Provides structural basis for hydrolysis susceptibility).

-

NIH National Center for Advancing Translational Sciences. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. (Discusses hydrolysis kinetics of thalidomide vs. analogs).

Sources

Thalidomide-5-NH-PEG2-NH2 HCl: A Critical E3 Ligase Ligand-Linker Conjugate

Topic: Thalidomide-5-NH-PEG2-NH2 HCl: Technical Guide for PROTAC Development Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Molecule Identity

Thalidomide-5-NH-PEG2-NH2 HCl is a specialized heterobifunctional intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as the "anchor" moiety, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a target protein.

Unlike standard thalidomide derivatives which often utilize an ether (O-linked) or C4-amino (pomalidomide-type) connection, this molecule features a C5-amino linkage . This specific exit vector offers a distinct spatial orientation within the E3 ligase binding pocket, potentially altering the degradation selectivity and potency of the final PROTAC molecule compared to its C4- or O-linked counterparts.

Chemical Identity Table[1][2][3]

| Property | Specification |

| Product Name | Thalidomide-5-NH-PEG2-NH2 HCl |

| Systematic Name | 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |

| CAS Number | 2357110-58-6 (Free base); HCl salt forms are common but may share this CAS or have vendor-specific IDs.[1] |

| Molecular Formula | C₁₉H₂₄N₄O₆ · xHCl |

| Molecular Weight | 404.42 g/mol (Free base); ~440.88 g/mol (HCl salt) |

| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/ethanol. |

| Purity Standard | ≥95% (HPLC) |

| Appearance | Yellow to light orange solid (Characteristic of 5-amino substituted phthalimides) |

Structural Verification (SMILES)

To ensure you are working with the correct isomer (5-amino vs. 4-amino), verify the structure using the SMILES string below. Note the substitution on the benzene ring relative to the carbonyls.

(Note: The "5-NH" indicates the amine linker is attached at the 5-position of the isoindoline ring.)

Technical Rationale: Why the C5-NH Exit Vector?

In PROTAC design, the "exit vector"—the point where the linker attaches to the E3 ligand—is a determinant of ternary complex stability (Target-PROTAC-E3).

-

Electronic Influence: The C5-amino group acts as an electron-donating group (EDG) via resonance, similar to the C4-amino in Pomalidomide, but projecting the linker in a different trajectory (approx. 60-90° difference relative to the glutarimide binding pharmacophore).

-

Solubility Profile: The "NH" linkage (aniline-like) is generally more stable to hydrolysis than ester linkages and offers different hydrogen-bonding potential compared to ether (O-linked) variants.

-

Linker Length (PEG2): The PEG2 spacer (containing two ethylene oxide units within a C6 chain) provides a short-to-medium length (~8-10 Å). This is ideal for targets where the E3 ligase and target protein binding sites must be brought into close proximity to induce ubiquitination.

Mechanistic Pathway Diagram

Caption: The logic of PROTAC action. The Thalidomide-5-NH derivative recruits CRBN to form a ternary complex, triggering ubiquitination.

Experimental Protocols

A. Storage and Handling (Self-Validating System)

-

Storage: Store powder at -20°C under desiccant. The HCl salt is hygroscopic.

-

Stock Solution: Prepare fresh in anhydrous DMSO.

-

Validation: If the solution turns cloudy upon dilution in aqueous buffer, the concentration is too high or the compound has precipitated.

-

Stability: Stock solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the glutarimide ring.

-

B. Conjugation Workflow (Amide Coupling)

The terminal primary amine (-NH2) is designed to react with an activated ester (NHS-ester) or a carboxylic acid on the target ligand.

Reagents:

-

Target Ligand-COOH (1.0 eq)

-

Thalidomide-5-NH-PEG2-NH2 HCl (1.0 - 1.2 eq)

-

HATU or PyBOP (1.2 eq)

-

DIPEA (3.0 - 5.0 eq)

-

Solvent: DMF or DMSO

Step-by-Step Protocol:

-

Activation: Dissolve the Target Ligand-COOH in dry DMF. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to generate the activated ester in situ.

-

Coupling: Add Thalidomide-5-NH-PEG2-NH2 HCl directly to the reaction mixture.

-

Note: Ensure DIPEA is sufficient to neutralize the HCl salt of the linker, otherwise the amine will remain protonated (-NH3+) and unreactive.

-

-

Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the amine peak (MW ~404) and formation of Product (MW = Ligand + 404 - 18).

-

Workup: Dilute with water/brine and extract with Ethyl Acetate (if hydrophobic) or purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

Caption: Standard amide coupling workflow for conjugating the Thalidomide linker to a target ligand.

Quality Control & Troubleshooting

When analyzing this molecule or its conjugates, be aware of specific spectral characteristics.

-

NMR Signature:

-

The Glutarimide proton (chiral center) typically appears as a doublet of doublets (dd) around 5.1 ppm in DMSO-d6.

-

The PEG protons appear as a multiplet cluster between 3.5 - 3.8 ppm.

-

The Aromatic protons of the phthalimide ring (C4, C6, C7) will show a distinct splitting pattern different from unsubstituted thalidomide due to the C5-amino substitution.

-

-

Stability Warning: The glutarimide ring is susceptible to hydrolysis at pH > 7.5. Always perform conjugations in anhydrous conditions or buffered systems at pH < 7.5. If LC-MS shows a peak +18 mass units higher than expected, the ring has opened (hydrolysis).

References

-

MedChemExpress (MCE). Thalidomide-5-PEG2-NH2 hydrochloride Data Sheet. (Note: MCE lists the O-linked variant under similar names; confirm CAS 2357110-58-6 for NH-linked).

-

Bio-Techne / Tocris. Thalidomide 5'-amine-PEG2-amine Technical Data. Catalog No. 7736.

-

BroadPharm. Thalidomide-5-(PEG2-amine) Product Information. CAS 2550398-08-6 (Variant).

-

PubChem. Compound Summary for CAS 2357110-58-6. National Library of Medicine.

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Foundational structural biology for 5-substituted thalidomide binding).

Sources

Precision Linkerology: Selection Criteria for PEG Chain Length in Thalidomide Degraders

Topic: Selection Criteria for PEG Chain Length in Thalidomide Degraders Content Type: In-Depth Technical Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a thermodynamic governor. For Thalidomide-based degraders recruiting Cereblon (CRBN), the polyethylene glycol (PEG) chain length dictates the stability of the ternary complex (POI-Linker-E3), the efficiency of ubiquitin transfer, and the molecule’s physicochemical survival in the cellular milieu. This guide moves beyond trial-and-error, establishing a rational framework for selecting PEG chain lengths to balance cooperativity , permeability , and degradation potency .

Part 1: Mechanistic Foundation

The "Goldilocks" Zone of Ternary Complexes

The primary objective of linker optimization is to maximize the formation of the productive ternary complex. This is governed by the cooperativity factor (

-

Linker Too Short (Steric Clash): The ligand and E3 ligase collide before a stable interface forms.[1]

becomes positive due to enthalpic penalties. -

Linker Too Long (Entropic Penalty): The "effective molarity" of the E3 ligase relative to the POI decreases. The flexible PEG chain loses degrees of freedom upon binding, incurring a high entropic cost (

) that weakens affinity. -

Optimal Length: The linker allows the POI and CRBN to touch, often creating de novo protein-protein interactions (PPIs) that stabilize the complex (

), a phenomenon crucial for high-potency degraders like MZ1 or dBET6.

The Permeability Paradox

While longer PEG chains improve water solubility, they drastically increase Total Polar Surface Area (TPSA). A Thalidomide warhead (~260 Da) plus a target ligand (>300 Da) already strains Lipinski rules. Adding a PEG

Part 2: Selection Criteria & Decision Matrix

Criterion 1: Structural Distance Modeling (The "Ruler" Method)

Before synthesis, estimate the linear distance between the solvent-exposed exit vector of the POI ligand and the C4/C5 position of the Thalidomide phthalimide ring.

-

Data Source: Retrieve PDB structures for POI and CRBN (e.g., PDB: 4CI1 for Thalidomide-CRBN).[2]

-

Measurement: Measure the Euclidean distance (

) between attachment points. -

Calculation: A PEG unit (-CH2-CH2-O-) contributes approximately 3.5 Å in a fully extended conformation.

-

Equation:

(Safety factor for flexibility).

-

-

Correction: If

, prioritize alkyl or rigid linkers to enforce specific geometries. If

Criterion 2: Physicochemical Constraints

Use the following thresholds to gate your library design:

| Parameter | Limit for Oral Bioavailability | Impact of PEG Length |

| Molecular Weight (MW) | < 1000 Da (Guideline) | Each PEG unit adds ~44 Da. |

| TPSA | < 140 Ų (Ideal), < 200 Ų (PROTAC limit) | Each PEG unit adds ~28 Ų. Critical bottleneck. |

| H-Bond Donors | < 5 | PEG adds 0 HBDs (neutral), but terminal amines do. |

| Rotatable Bonds | < 20 | High count reduces permeability. PEG is highly flexible. |

Expert Insight: For Thalidomide degraders, keeping the linker under PEG

-PEGis often necessary to maintain cell permeability unless the warhead is exceptionally lipophilic.

Part 3: Experimental Workflow (The "Linker Scan")

Do not synthesize a random assortment. Use a Logarithmic Spacing Strategy to cover the chemical space efficiently.

Step 1: The Library Design

Synthesize a 4-compound library centered on the structural prediction:

-

Null-Linker (Direct/C2): To test if proximity alone drives degradation (rare but possible).

-

Short (PEG

): High rigidity, high cooperativity potential. -

Medium (PEG

-PEG -

Long (PEG

+): To test for "Hook Effect" or distant ubiquitination zones.

Step 2: The Screening Cascade

Every protocol below must be run in parallel for the library variants.

Protocol A: Ternary Complex Stability (AlphaLISA) Purpose: Determine if the linker allows physical recruitment.

-

Reagents: Biotinylated POI, His-tagged CRBN, Streptavidin-Donor beads, Anti-His-Acceptor beads.

-

Method: Incubate PROTAC (10 nM - 10

M) with proteins. -

Readout: A bell-shaped curve indicates ternary complex formation.[3]

-

Success Metric: High

(amplitude) and low -

Failure Mode: No signal for Short Linker implies steric clash.

-